10-Fold Superior Potency Against Drug-Resistant Plasmodium falciparum vs. Chloroquine
The 4-aryl-N-benzylpyrrolidine-3-carboxamide derivative 54b (CWHM-1008) exhibits a 10-fold greater potency than chloroquine against the multi-drug resistant Dd2 strain of Plasmodium falciparum, while maintaining equivalent potency against the drug-sensitive 3D7 strain [1]. This differential activity profile underscores the chemotype's unique ability to overcome chloroquine resistance mechanisms.
| Evidence Dimension | Antiplasmodial potency (IC50) against drug-resistant P. falciparum Dd2 strain |
|---|---|
| Target Compound Data | IC50 = 21 ± 1 nM (compound 54b, a derivative of the 1-benzylpyrrolidine-3-carboxamide chemotype) |
| Comparator Or Baseline | Chloroquine: IC50 = 196 ± 14 nM |
| Quantified Difference | 10.3-fold lower IC50 (higher potency) |
| Conditions | In vitro culture of P. falciparum Dd2 strain; SYBR Green I-based fluorescence assay |
Why This Matters
Demonstrates that this chemotype retains high potency against chloroquine-resistant parasites, a critical advantage for antimalarial drug development in regions with widespread resistance.
- [1] Meyers, M. J., et al. (2019). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 62(7), 3503–3512. View Source
